molecular formula C13H15NO4 B1626920 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid CAS No. 36725-26-5

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid

Cat. No. B1626920
CAS RN: 36725-26-5
M. Wt: 249.26 g/mol
InChI Key: OLJROCDVDZVLNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has been used as a key starting material for the preparation of a novel series of pyridazinones, thiazoles derivatives, and other heterocycles via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions . Another study discussed the two-step synthesis of Paracetamol (Acetaminophen), a related compound .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-Acetamidophenol, has been reported. It has a molecular formula of C8H9NO2 and a molecular weight of 151.163 .


Chemical Reactions Analysis

The chemical reactions involving 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid have been studied. It has been used as a starting material for the preparation of a novel series of pyridazinones, thiazoles derivatives, and other heterocycles via interaction with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Acetamidophenol, include a density of 1.3±0.1 g/cm3, boiling point of 387.8±25.0 °C at 760 mmHg, and melting point of 168-172 °C (lit.) .

Mechanism of Action

While the mechanism of action for “4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid” is not explicitly stated, Acetaminophen, a related compound, is known to inhibit the cyclooxygenase (COX) pathways .

Future Directions

The future directions in the study of “4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the synthesis of novel series of pyridazinones, thiazoles derivatives, and other heterocycles using 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a starting material has been studied .

properties

IUPAC Name

4-(4-acetamidophenyl)-3-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8(7-12(16)17)13(18)10-3-5-11(6-4-10)14-9(2)15/h3-6,8H,7H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJROCDVDZVLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565053
Record name 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36725-26-5
Record name 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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